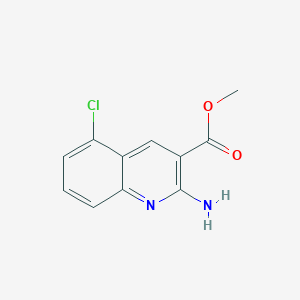
Methyl 2-amino-5-chloroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-chloroquinoline-3-carboxylate is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-chloroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of robust catalysts and efficient purification techniques, such as recrystallization or chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride, catalytic hydrogenation; solvents like ethanol or methanol.
Substitution: Amines, thiols; solvents like DMF or ethanol; catalysts like triethylamine.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and substituted quinolines, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Methyl 2-amino-5-chloroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core structure but differs in functional groups.
Methyl 2-aminoquinoline-3-carboxylate: Lacks the chloro substituent, which can affect its reactivity and biological activity.
5-Chloroquinoline-3-carboxylate: Similar structure but without the amino group, leading to different chemical properties.
Uniqueness
Methyl 2-amino-5-chloroquinoline-3-carboxylate is unique due to the presence of both amino and chloro substituents on the quinoline ring. This combination of functional groups enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 2-amino-5-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)7-5-6-8(12)3-2-4-9(6)14-10(7)13/h2-5H,1H3,(H2,13,14) |
InChI Key |
RPYKQNRJHDLWHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C=CC=C(C2=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


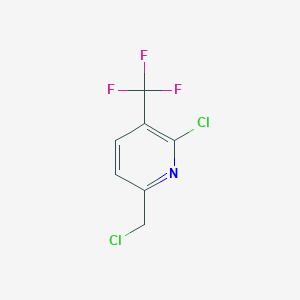
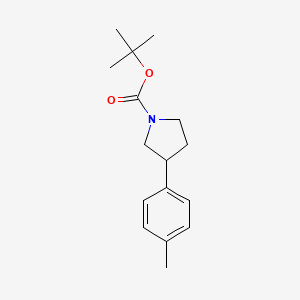
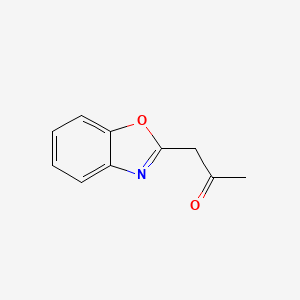
![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene](/img/structure/B15332596.png)
![1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15332610.png)

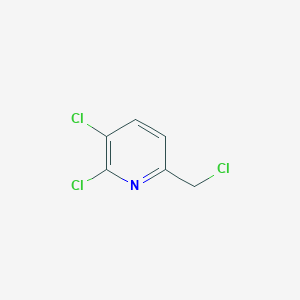
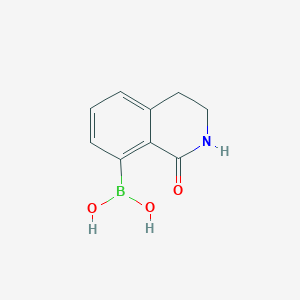

![6-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B15332629.png)
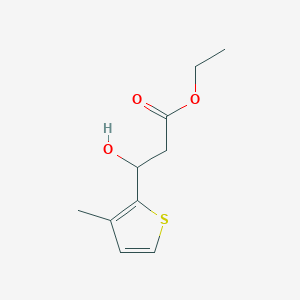
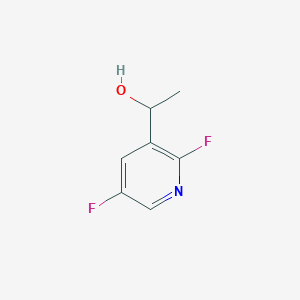
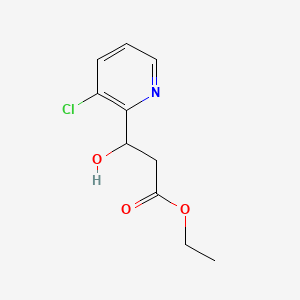
![2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B15332686.png)
